6-(3-chloro-4-methoxyphenyl)-3-methyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(3-Chloro-4-methoxyphenyl)-3-methyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex heterocyclic compound. It belongs to the class of triazolothiadiazines, which are known for their diverse biological activities. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, along with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chloro-4-methoxyphenyl)-3-methyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chloro-4-methoxyaniline with carbon disulfide and hydrazine hydrate to form the intermediate 3-chloro-4-methoxyphenylhydrazinecarbothioamide. This intermediate is then cyclized with methyl isocyanate and dipropylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloro-4-methoxyphenyl)-3-methyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(3-Chloro-4-methoxyphenyl)-3-methyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-chloro-4-methoxyphenyl)-3-methyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
Rufinamide: An antiepileptic drug with a triazole ring.
Uniqueness
6-(3-Chloro-4-methoxyphenyl)-3-methyl-N,N-dipropyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific combination of a triazole and thiadiazine ring, along with its distinct substituents.
Properties
Molecular Formula |
C19H26ClN5O2S |
---|---|
Molecular Weight |
424.0 g/mol |
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-3-methyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H26ClN5O2S/c1-5-9-24(10-6-2)18(26)17-16(13-7-8-15(27-4)14(20)11-13)23-25-12(3)21-22-19(25)28-17/h7-8,11,16-17,23H,5-6,9-10H2,1-4H3 |
InChI Key |
HAWHARJGEKMQJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1C(NN2C(=NN=C2S1)C)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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